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Compound of Interest

Compound Name: N-(2-cyanophenyl)acetamide

Cat. No.: B177513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for N-(2-cyanophenyl)acetamide. To offer a comprehensive

understanding, we compare its spectral features with those of structurally related analogs. This

document is intended to serve as a practical resource for the identification and characterization

of this and similar compounds in a research and development setting.

Spectroscopic Data Analysis
The structural elucidation of N-(2-cyanophenyl)acetamide, a molecule with the formula

C₉H₈N₂O, relies on the careful interpretation of its ¹H NMR, ¹³C NMR, and Mass Spectra.[1][2]

[3][4] Below, we present a detailed breakdown of the expected and reported spectral data.

¹H NMR Spectroscopy
The ¹H NMR spectrum of N-(2-cyanophenyl)acetamide is characterized by signals

corresponding to the aromatic protons of the phenyl ring, the amide proton, and the methyl

protons of the acetamide group. The chemical shifts and coupling patterns are influenced by

the electronic effects of the cyano and acetamido substituents.

Table 1: ¹H NMR Spectral Data Comparison
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Compound Solvent
Chemical Shift (δ) in ppm
(Integration, Multiplicity, J
in Hz, Assignment)

N-(2-cyanophenyl)acetamide DMSO-d₆

Data not explicitly found in

search results. Expected

signals would include a singlet

for the methyl protons, a

singlet for the amide proton,

and multiplets for the four

aromatic protons.

2-Cyano-N-(2-

cyanophenyl)acetamide
DMSO

2.56 (s, 3H, CH₃), 6.90-6.96

(m, 1H, C6-H), 7.04 (d, 1H,

C8-H, J = 8.0 Hz), 7.50-7.56

(m, 1H, C7-H), 7.97 (bs, 1H,

NH), 11.08 (bs, 2H, NH₂)[5]

2-Naphthyl acetamide CDCl₃

8.18 (br, 1H), 7.7 (d, 1H), 7.6

(s, 1H), 7.4 (m, 5H), 2.02 (s,

3H)[6]

N-acetyl-4-chloroaniline CDCl₃
8.05 (s, 1H), 7.38-7.21 (m,

4H), 2.10 (s, 3H)[6]

Note: The numbering for 2-Cyano-N-(2-cyanophenyl)acetamide in the cited source may not

directly correspond to the standard IUPAC nomenclature for N-(2-cyanophenyl)acetamide.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in

the molecule. For N-(2-cyanophenyl)acetamide, we expect to see signals for the methyl

carbon, the carbonyl carbon, the cyano carbon, and the six carbons of the aromatic ring.

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Solvent Chemical Shift (δ) in ppm

N-(2-cyanophenyl)acetamide -

Specific experimental data not

found. Predicted shifts would

show a carbonyl carbon

around 170 ppm, a methyl

carbon around 25 ppm, a

cyano carbon around 115-120

ppm, and aromatic carbons

between 110-140 ppm.

Acetamide -
Carbonyl Carbon: ~177 ppm,

Methyl Carbon: ~22 ppm

N-acetyl-4-chloroaniline CDCl₃
168.9, 137.30, 128.52, 120.91,

22.01[6]

N-acetyl-2-nitroaniline CDCl₃
168.71, 140.17, 135.9, 135.1,

125.6, 122.8, 121.2, 22.9[6]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

The molecular ion peak (M⁺) for N-(2-cyanophenyl)acetamide is expected at a mass-to-

charge ratio (m/z) of 160.06.[2] The fragmentation pattern can give valuable clues about the

molecule's structure.

Table 3: Mass Spectrometry Data Comparison
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Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

N-(2-

cyanophenyl)acetamid

e

ESI (predicted) 161.07094[2]

Predicted fragments

could include loss of

ketene (CH₂CO) from

the molecular ion, and

other fragments

arising from the

cleavage of the amide

bond and the aromatic

ring.

2-Cyano-N-(2-

cyanophenyl)acetamid

e

MS 221.4 (M+H)⁺[5]

No detailed

fragmentation data

available in the

source.

2-Cyano-2-

(hydroxyimino)acetam

ide

EI 113 (M⁺•)

96 ([M-•OH]⁺), 85 ([M-

CO]⁺), 70 ([M-

•CONH₂]⁺•), 44

([CONH₂]⁺)[7]

N-(2-Aminopyrimidin-

4-yl)acetamide
ESI 153.0771 ([M+H]⁺)

Primary fragmentation

predicted to be the

loss of a neutral

ketene molecule

(CH₂=C=O).[8]

Experimental Protocols
Standard protocols for acquiring high-quality NMR and MS spectra are crucial for accurate

structural elucidation.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.[9]

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required due to the low natural abundance of ¹³C.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, for accurate mass measurements.[9]

Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule,

typically run in positive ion mode to observe the [M+H]⁺ ion.

Fragmentation Analysis (MS/MS): To study the fragmentation pattern, perform a tandem

mass spectrometry (MS/MS) experiment by isolating the precursor ion (e.g., [M+H]⁺) and

subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectral Interpretation
The process of interpreting NMR and MS spectra to elucidate the structure of an unknown

compound follows a logical progression. The following diagram illustrates this workflow.
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Caption: Workflow for elucidating a chemical structure using NMR and MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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